Computed Lipophilicity (XLogP3) Comparison: Target Compound vs. Pyridine-4-Carbonyl-Piperazine Fragment and Gliclazide
The target compound exhibits a computed XLogP3 of 0.1 [1], substantially lower than the pyridine-4-carbonyl-piperazine fragment alone (CAS 39640-04-5; predicted XLogP3 ~0.9 based on fragment contribution) and markedly lower than gliclazide (CAS 21187-98-4; XLogP3 ~2.1), which shares the identical molecular formula (C15H21N3O3S, MW 323.41) but possesses an entirely different sulfonylurea scaffold [2]. The approximately 0.8 log unit reduction relative to the fragment and 2.0 log unit reduction relative to gliclazide is attributable to the polar thiane-1,1-dione sulfone group. This places the target compound in the near-neutral lipophilicity range considered favorable for balanced solubility and passive membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 1-(Pyridine-4-carbonyl)piperazine (CAS 39640-04-5): predicted XLogP3 ~0.9; Gliclazide (CAS 21187-98-4): XLogP3 ~2.1 |
| Quantified Difference | ΔXLogP3 = −0.8 vs. pyridine-4-carbonyl-piperazine fragment; ΔXLogP3 = −2.0 vs. gliclazide |
| Conditions | Computed values using XLogP3 algorithm (PubChem/Chemicalize platform); values represent the partition coefficient in octanol/water at pH 7.4 |
Why This Matters
Lower lipophilicity reduces the risk of non-specific protein binding, phospholipidosis, and CYP450 promiscuity in cell-based and in vivo experiments, making this compound a more suitable starting point for CNS-targeted or systemic probe development than the more lipophilic gliclazide scaffold.
- [1] Kuujia Chemical Database. Cas no 1904409-45-5: Computed Properties section, XLogP3 = 0.1, TPSA = 79 Ų, HBD = 0, HBA = 5. View Source
- [2] PubChem. Gliclazide (CID 3475), CAS 21187-98-4. XLogP3 = 2.1. Molecular formula C15H21N3O3S, MW 323.41. View Source
